Rubrynolide Rubrynolide Rubrynolide is a natural product found in Sextonia rubra with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1951107
InChI: InChI=1S/C17H28O4/c1-2-3-4-5-6-7-8-9-10-16-12-14(17(20)21-16)11-15(19)13-18/h1,14-16,18-19H,3-13H2/t14-,15+,16+/m0/s1
SMILES:
Molecular Formula: C17H28O4
Molecular Weight: 296.4 g/mol

Rubrynolide

CAS No.:

Cat. No.: VC1951107

Molecular Formula: C17H28O4

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Rubrynolide -

Specification

Molecular Formula C17H28O4
Molecular Weight 296.4 g/mol
IUPAC Name (3S,5R)-5-dec-9-ynyl-3-[(2R)-2,3-dihydroxypropyl]oxolan-2-one
Standard InChI InChI=1S/C17H28O4/c1-2-3-4-5-6-7-8-9-10-16-12-14(17(20)21-16)11-15(19)13-18/h1,14-16,18-19H,3-13H2/t14-,15+,16+/m0/s1
Standard InChI Key VXZFZXZSRWYUBE-ARFHVFGLSA-N
Isomeric SMILES C#CCCCCCCCC[C@@H]1C[C@@H](C(=O)O1)C[C@H](CO)O
Canonical SMILES C#CCCCCCCCCC1CC(C(=O)O1)CC(CO)O

Introduction

Chemical Properties and Structure

Rubrynolide is a γ-lactone with a unique chemical structure that contributes to its biological activities. Its fundamental chemical properties are essential for understanding its behavior in biological systems.

Physical and Chemical Properties

Rubrynolide possesses the molecular formula C₁₇H₂₈O₄ with a molecular weight of 296.4 g/mol . The IUPAC name for this compound is (3S,5R)-5-dec-9-ynyl-3-[(2R)-2,3-dihydroxypropyl]oxolan-2-one . One of the distinctive features of rubrynolide is its terminal alkyne group in the dec-9-ynyl side chain, which distinguishes it from its closely related analog, rubrenolide . Table 1 summarizes the key physical and chemical properties of rubrynolide.

Table 1: Physical and Chemical Properties of Rubrynolide

PropertyValue
Molecular FormulaC₁₇H₂₈O₄
Molecular Weight296.4 g/mol
IUPAC Name(3S,5R)-5-dec-9-ynyl-3-[(2R)-2,3-dihydroxypropyl]oxolan-2-one
Standard InChIInChI=1S/C17H28O4/c1-2-3-4-5-6-7-8-9-10-16-12-14(17(20)21-16)11-15(19)13-18/h1,14-16,18-19H,3-13H2/t14-,15+,16+/m0/s1
Standard InChIKeyVXZFZXZSRWYUBE-ARFHVFGLSA-N
Canonical SMILESC#CCCCCCCCCC1CC(C(=O)O1)CC(CO)O

Structural Features and Stereochemistry

Rubrynolide belongs to the γ-lactone (butyrolactone) class of compounds. Its structure incorporates a γ-lactone ring with specific stereochemistry at positions 2, 4, and 2'. The absolute configuration has been established as (2S,4R,2'S) . The compound contains a 2,3-dihydroxypropyl group attached to the γ-lactone ring and a dec-9-ynyl side chain . The terminal alkyne functionality in rubrynolide represents a unique structural feature that distinguishes it from its analog rubrenolide, which instead contains a terminal alkene group .

Natural Sources and Occurrence

Rubrynolide has been identified in several plant species, primarily within the Lauraceae family, with varying concentrations depending on the plant tissue.

Distribution in Plant Species

The primary natural source of rubrynolide is Sextonia rubra (formerly known as Nectandra rubra), an Amazonian tree species belonging to the Lauraceae family . This compound has also been reported in Mezilaurus crassiramea, another member of the Lauraceae family . The presence of rubrynolide appears to be relatively rare and specific to certain Lauraceae species, suggesting a specialized biosynthetic pathway in these plants.

Tissue Distribution and Concentration

Within Sextonia rubra, rubrynolide demonstrates a tissue-specific distribution pattern. Quantitative NMR analyses have revealed that rubrynolide and its analog rubrenolide are predominantly concentrated in the heartwood of S. rubra, with lower quantities detected in the bark . Interestingly, these compounds are either absent or present in minimal quantities in the sapwood, roots, and leaves of the plant . This tissue-specific distribution suggests that rubrynolide may play a role in the natural durability and defense mechanisms of the heartwood.

The cellular localization of rubrynolide has been determined using advanced time-of-flight secondary ion mass spectrometry (TOF-SIMS) imaging techniques. These studies have revealed that rubrynolide is primarily localized in ray parenchyma cells, oil cells, and tyloses within the heartwood of S. rubra . Table 2 illustrates the distribution of rubrynolide and related compounds in different plant tissues of S. rubra.

Table 2: Distribution of Rubrynolide and Related Compounds in S. rubra Tissues

Plant TissueRubrynolide & Rubrenolideγ-lactones 2 & 3Isozuihoenalide
HeartwoodHigh concentrationMinimalAbsent
BarkModerate concentrationLowAbsent
SapwoodVery lowModeratePresent
Transition zoneModeratePresentPresent
RootsVery lowPresentPresent
LeavesAbsentAbsentAbsent

Biosynthesis and Metabolism

Understanding the biosynthetic pathway of rubrynolide provides insights into its natural production and potential for synthetic applications.

Proposed Biosynthetic Pathways

Current evidence supports a biosynthetic pathway beginning with the reaction between 2-hydroxysuccinic acid and 3-oxotetradecanoic acid . This process involves an esterification reaction followed by an aldol-type ring closure between the β-keto ester enol and carboxyl group of the succinic acid to form a γ-lactone intermediate . Subsequent reduction, oxidation, and acetylation steps produce specific γ-lactone intermediates, which ultimately lead to the formation of rubrynolide through a stereoselective transesterification reaction .

The discovery of various γ-lactone intermediates in the sapwood and transition zone of S. rubra provides strong support for this proposed biosynthetic pathway. These intermediates include isozuihoenalide and other related γ-lactones that have been identified and characterized through advanced analytical techniques .

Cellular and Subcellular Localization

High-resolution TOF-SIMS imaging has revealed that the biosynthesis of rubrynolide and its precursors occurs primarily in ray parenchyma cells . This localization is consistent with the role of ray parenchyma cells in the production and storage of secondary metabolites in woody plants. The presence of rubrynolide and its precursors in oil cells and tyloses suggests that these specialized structures may be involved in the transport or storage of these compounds .

The transition from sapwood to heartwood in S. rubra is accompanied by significant changes in the distribution and concentration of rubrynolide and its biosynthetic precursors. While the precursors are predominantly found in the sapwood and transition zone, rubrynolide itself accumulates in the heartwood, suggesting a progressive biosynthetic process during heartwood formation .

Biological Activities

Rubrynolide exhibits several significant biological activities that contribute to its potential applications in various fields.

Antifungal Properties

Rubrynolide demonstrates considerable antifungal activity against various strains of dermatophytes and yeasts. Studies have reported minimum inhibitory concentrations (MIC) ranging from 4 to 256 μg/mL, indicating its potential as an antifungal agent. This activity may contribute to the natural durability of S. rubra heartwood against fungal decay.

Insecticidal and Termiticidal Activities

One of the most significant biological properties of rubrynolide is its termiticidal activity. Research has shown that rubrynolide is effective against various termite species, including Coptotermes formosanus, making it a potential natural alternative to synthetic termiticides . The termiticidal activity of S. rubra extract has been directly attributed to rubrynolide as an active constituent .

Additionally, studies have demonstrated that rubrynolide has potential applications in vector control strategies, particularly against Aedes aegypti larvae, which are vectors for diseases such as dengue fever, yellow fever, and Zika virus . This activity further expands the potential applications of rubrynolide in pest management.

Antiproliferative Effects

Analytical Characterization Methods

Several analytical techniques have been employed to characterize rubrynolide and study its distribution in plant tissues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in determining the structure and stereochemistry of rubrynolide. Both 1H and 13C NMR have been used to elucidate the structural features of this compound . Quantitative NMR has also been employed to determine the concentration of rubrynolide in various plant tissues .

Mass Spectrometry Techniques

Advanced mass spectrometry techniques, particularly TOF-SIMS tandem MS imaging, have revolutionized the study of rubrynolide in its natural context. This technique allows for the localization and characterization of rubrynolide at the cellular and subcellular levels with high spatial resolution (approximately 400 nm) . The combination of TOF-SIMS imaging with MS/MS fragmentation provides both structural information and spatial distribution data, offering unprecedented insights into the biosynthesis and accumulation of rubrynolide in plant tissues .

High-resolution electrospray ionization mass spectrometry (HRESIMS) has also been used to confirm the molecular formula of rubrynolide and its related compounds . Liquid chromatography-mass spectrometry (LC-MS) has been employed for the detection and quantification of rubrynolide in plant extracts .

Other Analytical Methods

Other analytical methods used in the characterization of rubrynolide include high-performance liquid chromatography (HPLC) for separation and quantification , and electronic circular dichroism (ECD) spectroscopy for determining absolute configuration . These complementary techniques provide a comprehensive analytical approach to studying rubrynolide and its related compounds.

Related Compounds and Structure-Activity Relationships

Rubrynolide is part of a family of related γ-lactones with varying structural features and biological activities.

Rubrenolide: The Alkene Analog

Rubrenolide is the closest structural analog of rubrynolide, differing only in the presence of a terminal alkene (dec-9-enyl) side chain instead of the terminal alkyne (dec-9-ynyl) in rubrynolide . This pair of compounds represents an interesting example of an alkene-alkyne pair occurring naturally in the same plant species . The structural similarity suggests that these compounds may share a common biosynthetic origin, with rubrenolide potentially serving as a precursor to rubrynolide or vice versa.

Other Related γ-Lactones

Several other γ-lactones related to rubrynolide have been identified in S. rubra, including isozuihoenalide and various acetylated derivatives . These compounds are believed to be intermediates or by-products in the biosynthetic pathway leading to rubrynolide and rubrenolide. Their presence in specific plant tissues provides valuable insights into the biosynthetic process and may contribute to understanding the evolution of these specialized metabolites.

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